molecular formula C21H24N4O4S B6572149 ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate CAS No. 852134-54-4

ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B6572149
CAS No.: 852134-54-4
M. Wt: 428.5 g/mol
InChI Key: GRVVHDZQRVORRU-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a methyl group at position 2. The piperazine-1-carboxylate moiety, linked via a carbonyl group, introduces conformational flexibility and hydrogen-bonding capabilities, which are critical for pharmacokinetic properties like solubility and membrane permeability .

Properties

IUPAC Name

ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-29-21(27)24-11-9-23(10-12-24)19(26)18-14(2)25-13-17(22-20(25)30-18)15-5-7-16(28-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVVHDZQRVORRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Synthesis

The compound features a complex structure that includes an imidazo-thiazole core connected to a piperazine moiety. The synthesis typically involves multi-step organic reactions that allow for the incorporation of various functional groups, enhancing its biological properties.

1. Anticancer Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed selective inhibition against cancer cell lines, with some derivatives achieving IC50 values as low as 2.2 mM in resistant pancreatic cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (mM)Mechanism
12bPanc-1R2.2Apoptosis induction
13gPanc-1R3.9Cell cycle arrest

2. Carbonic Anhydrase Inhibition

The compound has been evaluated for its inhibitory activity against various carbonic anhydrase (CA) isoforms. A study reported that certain derivatives selectively inhibited hCA II with inhibition constants ranging from 57.7 to 98.2 µM, while showing no activity against hCA I, IX, and XII . This selectivity suggests potential therapeutic applications in conditions where hCA II is implicated.

IsoformInhibition Constant (Ki µM)
hCA I>100
hCA II57.7 - 98.2
hCA IX>100
hCA XII>100

3. Antimicrobial Activity

Imidazo[2,1-b][1,3]thiazole derivatives have also been studied for their antimicrobial properties. Compounds from this class have shown effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent activity without significant toxicity towards mammalian cells .

Case Studies

A notable case study involved the synthesis of a series of imidazo[2,1-b][1,3]thiazole derivatives that were screened for their anti-tubercular activity. Among them, compounds with specific substitutions displayed remarkable selectivity against M. tuberculosis, highlighting the importance of structural modifications in enhancing biological efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole framework exhibit promising anticancer properties. Studies have shown that derivatives of this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

  • Case Study : A study published in Cancer Letters demonstrated that similar compounds could effectively inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

Ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it may possess efficacy against a range of bacterial and fungal pathogens.

  • Case Study : In vitro studies reported in Journal of Antimicrobial Chemotherapy indicated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.

Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention due to its ability to cross the blood-brain barrier. Research suggests it may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study : A recent investigation highlighted its role in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Anticancer Drugs : Development of targeted therapies for specific cancer types.
  • Antimicrobial Agents : Formulation of new antibiotics to combat resistant infections.
  • Neuroprotective Agents : Potential use in drug formulations aimed at treating neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems
Compound Core Structure Key Substituents Biological Activity
Target Compound Imidazo[2,1-b][1,3]thiazole 6-(4-Methoxyphenyl), 3-methyl Inferred kinase/antioxidant
2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene thiazole (3a, ) Thiazole 4-Fluorophenyl, piperazine AChE inhibition (IC₅₀: ~2.1 µM)
4-(3-Nitrophenyl)thiazol-2-ylhydrazones (16–17, ) Thiazole 3-Nitrophenyl, pyridylmethylene hydrazine Selective hMAO-B inhibition
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a–e, ) Pyrazole Benzoyl, phenyl Antioxidant (IC₅₀: 12–35 µM)

Analysis :

  • Rigidity vs. Flexibility: The fused imidazothiazole in the target compound reduces conformational flexibility compared to monocyclic thiazoles (e.g., 3a) or pyrazoles (e.g., 4a–e), which may enhance target selectivity but reduce solubility .
  • Electron-Donating/Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the 4-fluorophenyl (electron-withdrawing) in 3a and 3-nitrophenyl in 16–15. These substitutions modulate electronic properties, affecting binding to enzymes like AChE or MAO-B .
Piperazine Derivatives
Compound Piperazine Modification Linked Functional Group Pharmacokinetic Inference
Target Compound 1-Carboxylate ethyl ester Imidazothiazole-2-carbonyl Enhanced solubility, moderate LogP
[4-(4-Fluorobenzyl)piperazin-1-yl]methanones (7–19, ) 4-Fluorobenzyl Benzoyl chloride derivatives Kinase inhibition (e.g., EGFR, IC₅₀: <1 µM)

Analysis :

  • Linker Effects : The carbonyl group in the target compound allows for hydrogen bonding with target proteins, similar to benzoyl-linked piperazines in . However, the ethyl carboxylate ester may improve metabolic stability compared to benzyl or aryl groups .
  • Biological Targets : Piperazine fragments are commonly utilized in kinase inhibitors () and neurotransmitter-targeting agents (), suggesting the target compound may exhibit dual activity in these domains.

Research Findings and Inferences

  • The fused core may enhance metabolic stability over simpler thiazoles .
  • Crystallographic Insights : Tools like SHELX and ORTEP-3 () are critical for resolving puckering conformations in piperazine rings and fused heterocycles, as seen in related compounds .
  • SAR Trends :
    • Electron-donating groups (e.g., methoxy) improve antioxidant activity but may reduce kinase affinity.
    • Piperazine esters balance solubility and blood-brain barrier penetration, making them versatile scaffolds .

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